d-Tetramethrin
Overview
Description
Synthesis Analysis
The synthesis of d-Tetramethrin and its derivatives involves complex organic reactions, aiming to achieve high efficacy and stability in various environmental conditions. The synthesis process has evolved to improve yield, reduce production costs, and minimize environmental impact.
Molecular Structure Analysis
The molecular structure of d-Tetramethrin plays a crucial role in its insecticidal activity. The compound's structure affects its interaction with insect nervous systems, leading to rapid knockdown and death of the targeted pests. Studies have shown that compounds like d-Tetramethrin with a symmetry plane perpendicular to the imide moiety exhibit higher activity due to their physicochemical properties, including hydrophobicity and steric dimensions.
Chemical Reactions and Properties
d-Tetramethrin undergoes various chemical reactions in the environment and within target organisms. Its degradation can involve hydrolysis, photodegradation, and biodegradation, leading to the formation of less active or inactive metabolites. The compound's chemical stability and reactivity are influenced by environmental conditions such as pH, temperature, and the presence of other chemicals.
Physical Properties Analysis
The physical properties of d-Tetramethrin, including solubility, volatility, and melting point, determine its application methods and effectiveness in different environments. Its low solubility in water and high volatility are key factors in its mode of action as an insecticide, allowing it to target the nervous system of insects effectively.
Chemical Properties Analysis
The chemical properties of d-Tetramethrin, including its reactivity with other substances and its stability under various conditions, are essential for understanding its behavior in agricultural and domestic settings. The compound's ability to degrade in the environment and its interactions with soil, water, and organic matter are critical for assessing its environmental impact and safety for non-target organisms.
References
Scientific Research Applications
Summary of the Application
d-Tetramethrin, in combination with Acetamiprid, is used for the management of Tenebrio molitor and Alphitobius diaperinus, two common tenebrionids occurring in grain storages .
Methods of Application or Experimental Procedures
The insecticide was applied at minimum and maximum label doses on five different surfaces: plastic, glass, metal, wood, and ceramic. The tests included two food scenarios (food and no food) .
Results or Outcomes
The maximum dose was generally more efficient than the minimum dose, and the presence of food resulted in lower observed mortalities than when food was absent. Tenebrio molitor was more susceptible than A. diaperinus, at all dose, food, and surface scenarios .
2. Aquatic Toxicology
Summary of the Application
d-Tetramethrin, along with Permethrin, another synthetic pyrethroid, is used to control insects in agricultural areas and household applications. Due to their broad use, they contaminate aquatic ecosystems and cause adverse effects to non-target aquatic organisms .
Methods of Application or Experimental Procedures
Primary mussel cell cultures were exposed to 1 mg/L, 10 μg/L, 100 ng/L and 1 ng/L concentrations of permethrin and tetramethrin for 24 hours. The reduced glutathione activities were evaluated as biomarkers .
Results or Outcomes
In both cell cultures, reduced glutathione values increased in the exposed groups, compared to the control group. This study showed that permethrin and tetramethrin had highly toxic effects in the in vitro models of mussels even at low concentrations .
3. Surface Treatment for Pest Management
Summary of the Application
d-Tetramethrin, along with Acetamiprid, is used for the management of Alphitobius diaperinus larvae on concrete surfaces .
Methods of Application or Experimental Procedures
The insecticide was applied on concrete surfaces against A. diaperinus small and large larvae. The presence of food was also considered in the experiment .
Results or Outcomes
The formulation killed more small than large larvae, while the presence of food caused a significant reduction in the efficacy of the insecticide .
4. Biodegradation of Tetramethrin
Summary of the Application
The strain A16 is investigated for the biodegradation of tetramethrin .
Methods of Application or Experimental Procedures
The study aimed to isolate and characterize the tetramethrin-degrading strain from activated sludge, optimize the process parameters for tetramethrin degradation using response surface methodology, and test the effectiveness .
Results or Outcomes
The study is still ongoing and the results are not yet published .
5. Insecticide Resistance Management
Summary of the Application
d-Tetramethrin, along with Acetamiprid, is used for the management of Tenebrio molitor and Alphitobius diaperinus on different surfaces .
Methods of Application or Experimental Procedures
The insecticide was applied on plastic, glass, metal, wood, and ceramic surfaces, against adults of both species, in terms of immediate and delayed mortality .
Results or Outcomes
All T. molitor died after a 7-day exposure to the maximum dose at all tested surfaces when food was absent. In the presence of food, only glass-, metal-, and ceramic-treated surfaces killed all adults at the same dose .
6. Aquatic Toxicology
Summary of the Application
d-Tetramethrin, along with Permethrin, is used to control insects in agricultural areas and household applications. They contaminate aquatic ecosystems and cause adverse effects to non-target aquatic organisms .
Methods of Application or Experimental Procedures
Primary mussel cell cultures were exposed to 1 mg/L, 10 μg/L, 100 ng/L and 1 ng/L concentrations of permethrin and tetramethrin for 24 hours. The reduced glutathione activities were evaluated as biomarkers .
Results or Outcomes
In both cell cultures, reduced glutathione values increased in the exposed groups, compared to the control group. This study showed that permethrin and tetramethrin had highly toxic effects in the in vitro models of mussels even at low concentrations .
Safety And Hazards
Future Directions
A study evaluated the immediate and delayed mortalities caused by d-Tetramethrin plus Acetamiprid on five different surfaces, i.e., plastic, glass, metal, wood, and ceramic, against adults of two species . The study found that the maximum dose of d-Tetramethrin plus Acetamiprid is effective against the tested species on certain types of surfaces .
properties
IUPAC Name |
(1,3-dioxo-4,5,6,7-tetrahydroisoindol-2-yl)methyl (1R,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO4/c1-11(2)9-14-15(19(14,3)4)18(23)24-10-20-16(21)12-7-5-6-8-13(12)17(20)22/h9,14-15H,5-8,10H2,1-4H3/t14-,15+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXBMCYHAMVGWJQ-CABCVRRESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1C(C1(C)C)C(=O)OCN2C(=O)C3=C(C2=O)CCCC3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C[C@@H]1[C@H](C1(C)C)C(=O)OCN2C(=O)C3=C(C2=O)CCCC3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO4 | |
Record name | d-TETRAMETHRIN | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0335 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4058289 | |
Record name | Tetramethrin [(1R)-trans isomer] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4058289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
YELLOW OR BROWN VISCOUS LIQUID WITH CHARACTERISTIC ODOUR. | |
Record name | d-TETRAMETHRIN | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0335 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Solubility |
Solubility in water: none | |
Record name | d-TETRAMETHRIN | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0335 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Density |
Relative density (water = 1): 1.1 | |
Record name | d-TETRAMETHRIN | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0335 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
Vapor pressure, Pa at 20 °C: 10 | |
Record name | d-TETRAMETHRIN | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0335 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Product Name |
d-Tetramethrin | |
CAS RN |
1166-46-7, 5284-41-3, 52556-74-8, 7696-12-0 | |
Record name | d-trans-Tetramethrin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1166-46-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (+)-trans-Tetramethrin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001166467 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | trans-Tetramethrin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005284413 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | trans-Tetramethrin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052556748 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tetramethrin [(1R)-trans isomer] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4058289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1,3,4,5,6,7-hexahydro-1,3-dioxo-2H-isoindol-2-yl)methyl (1R-trans)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.290 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TETRAMETHRIN, D-TRANS- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99PWN9P00O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | d-TETRAMETHRIN | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0335 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.